2-Isopropylthiazolidine
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Overview
Description
2-Isopropylthiazolidine is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. It is known for its stability at room temperature and solubility in both water and organic solvents . This compound has garnered interest due to its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazolidine typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. This method yields the desired thiazolidine ring structure .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Diisobutylaluminum hydride is often used for reductive cleavage.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Isopropylthiazolidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound exhibit potential as anti-inflammatory and antifungal agents.
Mechanism of Action
The mechanism of action of 2-Isopropylthiazolidine involves its interaction with specific molecular targets and pathways. For instance, as a chiral auxiliary, it facilitates the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and binding affinity to various substrates.
Comparison with Similar Compounds
- 4-Isopropylthiazolidine-2-thione
- 4-Benzylthiazolidine-2-thione
- 4-Isopropyl-2-oxazolidinone
Comparison: 2-Isopropylthiazolidine is unique due to its specific ring structure and the presence of isopropyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric synthesis.
Properties
CAS No. |
24050-11-1 |
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Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
KJSKELRHBZJJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NCCS1 |
Origin of Product |
United States |
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